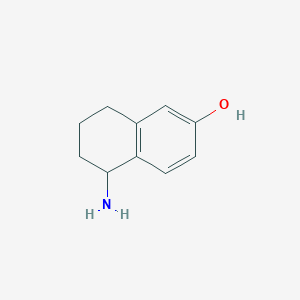

5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-5,6,7,8-tetrahydronaphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h4-6,10,12H,1-3,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCNDVHUWVSJRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10554342 |

Source

|

| Record name | 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765861-94-7 |

Source

|

| Record name | 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Emergence of Conformationally-Restrained Neurotransmitter Analogs

An In-Depth Technical Guide to the Discovery and History of Aminotetralin Compounds

The intricate signaling networks of the central nervous system, governed by neurotransmitters such as serotonin (5-hydroxytryptamine, 5-HT) and dopamine, have long been a focal point of neuropharmacology and drug discovery. A pivotal strategy in dissecting the function of their cognate receptors has been the design of "rigid" or conformationally-restrained analogs. By locking the flexible side chains of endogenous ligands like dopamine (a phenethylamine) and serotonin (a tryptamine) into a more defined three-dimensional shape, medicinal chemists can probe the precise structural requirements for receptor binding and activation. The aminotetralin scaffold represents a paramount success of this approach. These bicyclic molecules embed the core pharmacophore of monoamine neurotransmitters within a tetralin ring system, providing invaluable tools to explore receptor subtypes and laying the groundwork for novel therapeutics. This guide delves into the discovery, synthesis, and pharmacological evolution of key 5- and 8-hydroxy-2-aminotetralin derivatives, which became the gold standards for studying serotonergic and dopaminergic systems.

The Historical Trajectory: From Broad Concepts to Receptor-Specific Probes

The story of the aminotetralins is rooted in the broader history of serotonin research. After 5-HT was identified in the brain in the 1950s, its potential role in mood and mental health became a subject of intense investigation[1]. Early research was hampered by a lack of specific pharmacological tools to differentiate what would later be revealed as a vast family of 5-HT receptor subtypes[1][2].

The breakthrough came in the late 1970s and early 1980s with the development of aminotetralin derivatives. Researchers sought to create compounds that mimicked the active conformation of neurotransmitters. This led to the synthesis of two pivotal, isomeric compounds:

-

5-Hydroxy-2-(dipropylamino)tetralin (5-OH-DPAT): This compound was identified as a potent and selective agonist for the dopamine D2 receptor[3]. Its development was part of a broader effort to create rigid congeners of dopamine to understand its receptor interactions, with some designs aimed at blocking metabolic hydroxylation[4]. The 5,7-dihydroxylated aminotetralins, however, were found to be less potent dopaminergic agents than their 5,6- or 6,7-dihydroxy (catechol) counterparts[5].

-

8-Hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT): The synthesis and pharmacological characterization of this isomer marked a watershed moment in serotonin research. 8-OH-DPAT was discovered to be a powerful and highly selective agonist for a specific subclass of serotonin receptors, which would come to be defined as the 5-HT1A receptor[6][7]. This compound provided an unprecedented ability to selectively stimulate these receptors, revealing their critical role in neurotransmission. In vitro studies confirmed that 8-OH-DPAT potently inhibited the binding of radiolabeled 5-HT to brain membranes, particularly in the hippocampus, and stimulated 5-HT-sensitive adenylate cyclase, confirming its agonist properties[6].

The discovery of these two molecules provided the scientific community with chemical probes that could finally dissect the distinct physiological roles of D2 and 5-HT1A receptors with high fidelity.

Synthetic Strategies: Building the Aminotetralin Core

The synthesis of aminotetralins typically involves the construction of a key intermediate, a substituted 2-tetralone, followed by the introduction of the amino group. A common and effective methodology is reductive amination.

General Synthetic Workflow: Reductive Amination of a Methoxy-2-Tetralone

This workflow illustrates the synthesis of a generic N,N-dipropyl aminotetralin. The initial methoxy group serves as a protected form of the final hydroxyl, which is revealed in the final step.

Sources

- 1. Neuropharmacology of 5-hydroxytryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT receptor - Wikipedia [en.wikipedia.org]

- 3. (R)- and (S)-5-hydroxy-2-(dipropylamino)tetralin (5-OH DPAT): assessment of optical purities and dopaminergic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Derivatives of 5-hydroxy-6-methyl-2-aminotetralin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical evidence for the 5-HT agonist properties of PAT (8-hydroxy-2-(di-n-propylamino)tetralin) in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Partial agonistic activity of R- and S-enantiomers of 8-OH-DPAT at 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Dopamine Agonist Activity of 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated dopamine agonist activity of 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol. While direct pharmacological data for this specific molecule is not extensively available in public literature, this document synthesizes the well-established structure-activity relationships (SAR) of the aminotetralin chemical class to build a robust predictive profile. We delve into the foundational principles of dopamine receptor agonism, the critical structural motifs of aminotetralins, and project the binding affinity and functional potency of the title compound. Furthermore, this guide furnishes detailed, field-proven protocols for the essential in vitro assays—radioligand binding and functional cAMP and GTPγS assays—necessary to empirically validate these predictions. This document is intended to serve as a valuable resource for researchers in neuroscience and pharmacology, providing both a theoretical framework and practical methodologies for the investigation of novel dopaminergic agents.

Introduction: The Significance of Dopamine Agonists and the Aminotetralin Scaffold

Dopamine, a critical catecholamine neurotransmitter, modulates a vast array of physiological processes within the central nervous system (CNS), including motor control, motivation, reward, and cognition. Dysregulation of dopaminergic signaling is implicated in numerous neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and depression. Consequently, ligands that target dopamine receptors are of profound therapeutic interest.

The aminotetralin scaffold represents a privileged structure in the design of dopamine receptor agonists. These semi-rigid analogs of dopamine lock the phenethylamine moiety into a specific conformation, which is believed to be favorable for binding to and activating dopamine receptors. The position of the hydroxyl group on the aromatic ring and the nature of the substituent on the amino group are critical determinants of receptor affinity and selectivity.

This guide focuses on this compound, a specific aminotetralin derivative. Based on extensive research into its structural analogs, this compound is predicted to exhibit significant dopamine agonist activity, particularly at the D2-like (D2, D3, and D4) receptors.

Predicted Pharmacological Profile of 5-Amino-5,6-7,8-tetrahydronaphthalen-2-ol

While empirical data for this compound is sparse, a strong predictive assessment of its activity can be derived from the extensive body of research on its close chemical relatives, most notably 5-hydroxy-2-(dipropylamino)tetralin (5-OH-DPAT). Racemic 5-OH-DPAT is a potent and selective dopamine D2-receptor agonist[1].

Structure-Activity Relationship (SAR) Insights:

-

The 5-Hydroxyl Group: The phenolic hydroxyl group at the 5-position is a key pharmacophoric feature for potent D2-like receptor agonism in the 2-aminotetralin series. This group is thought to mimic the meta-hydroxyl group of dopamine, engaging in a crucial hydrogen bond interaction with a serine residue in the fifth transmembrane domain (TM5) of the D2 receptor.

-

The Amino Group: The primary amino group in this compound is expected to interact with a conserved aspartate residue in TM3, another critical interaction for agonist binding and receptor activation. While many potent agonists are N,N-dialkylated (like 5-OH-DPAT), the unsubstituted amino group is still expected to confer significant affinity.

-

Stereochemistry: The stereochemistry at the C2 position is crucial for activity. For 5-OH-DPAT, the (S)-enantiomer is the more active D2 agonist[1]. It is highly probable that the (S)-enantiomer of this compound will also be the more potent enantiomer.

Based on these principles, the following pharmacological profile is predicted for this compound:

| Parameter | Predicted Value | Rationale |

| Dopamine D2 Receptor Binding Affinity (Ki) | High (Low nM range) | The 5-OH and 2-amino groups are key pharmacophoric elements for D2 receptor binding. |

| Dopamine D3 Receptor Binding Affinity (Ki) | High (Low nM range) | D3 receptors share high homology with D2 receptors in the binding pocket. |

| Dopamine D1 Receptor Binding Affinity (Ki) | Low | Aminotetralins with a single hydroxyl group at the 5-position generally show lower affinity for D1-like receptors. |

| Functional Activity (EC50) | Potent Agonist | The structural features are consistent with known potent D2 agonists. |

| Serotonin Receptor Affinity (e.g., 5-HT1A) | Moderate to High | Many aminotetralins exhibit cross-reactivity with serotonin receptors, particularly the 5-HT1A subtype. 8-OH-DPAT, a related compound, is a potent 5-HT1A agonist[2][3][4][5]. |

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for related aminotetralins[6]. The synthesis would likely commence from a commercially available methoxy-substituted tetralone.

Proposed Synthetic Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocols for In Vitro Characterization

To empirically determine the dopamine agonist activity of this compound, a series of in vitro assays are essential. The following protocols are provided as a guide for researchers.

Dopamine Receptor Binding Affinity: Radioligand Binding Assay

This assay determines the affinity of the test compound for dopamine receptors by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow:

Caption: Workflow for a radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human dopamine receptor subtype of interest (e.g., D2L) in appropriate media.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add in order:

-

Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

A fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2-like receptors).

-

Varying concentrations of the test compound (this compound).

-

Cell membrane preparation.

-

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known non-radiolabeled antagonist (e.g., haloperidol).

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Agonist Activity: cAMP Assay

D2-like dopamine receptors are Gαi/o-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP).

Experimental Workflow:

Caption: Workflow for a cAMP functional assay.

Detailed Protocol:

-

Cell Culture:

-

Plate cells stably expressing the human D2 receptor in a 96-well plate and grow to confluence.

-

-

Compound Treatment:

-

Aspirate the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of the test compound.

-

Add a fixed concentration of forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression analysis.

-

G-Protein Activation: [35S]GTPγS Binding Assay

This assay directly measures the activation of G-proteins upon receptor stimulation by an agonist. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.

Detailed Protocol:

-

Membrane Preparation:

-

Prepare cell membranes expressing the dopamine receptor of interest as described in the radioligand binding assay protocol.

-

-

Assay Procedure:

-

In a 96-well plate, add in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

GDP (to ensure G-proteins are in their inactive state).

-

Varying concentrations of the test compound.

-

Cell membrane preparation.

-

[35S]GTPγS.

-

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled GTPγS.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Terminate the reaction by rapid filtration through a glass fiber filter plate.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filter plate, add scintillation cocktail, and count the radioactivity.

-

-

Data Analysis:

-

Calculate the specific [35S]GTPγS binding.

-

Plot the percentage of stimulation of [35S]GTPγS binding above basal levels against the logarithm of the test compound concentration.

-

Determine the EC50 and Emax (maximal effect) values using non-linear regression.

-

Dopamine Receptor Signaling Pathway

Activation of D2-like dopamine receptors by an agonist like this compound initiates a cascade of intracellular events.

Caption: Gαi/o-coupled signaling pathway of the D2 dopamine receptor.

Conclusion

This compound represents a promising, yet under-characterized, potential dopamine D2-like receptor agonist. Based on the well-defined structure-activity relationships of the aminotetralin class, it is predicted to exhibit high affinity and potent agonist activity. The experimental protocols detailed in this guide provide a clear roadmap for the in vitro validation of this hypothesis. A thorough characterization of this compound could yield a valuable new pharmacological tool for studying the dopamine system and may serve as a lead for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

-

Karlsson, A., Björk, L., Pettersson, C., Andén, N. E., & Hacksell, U. (1990). (R)- and (S)-5-hydroxy-2-(dipropylamino)tetralin (5-OH DPAT): assessment of optical purities and dopaminergic activities. Chirality, 2(2), 90-95. [Link][1]

-

Shi, B., Narayanan, T. K., Yang, Z. Y., et al. Synthesis scheme for 2-(N,N-dipropyl)amino-5-hydroxytetralin (5OH-DPAT), 2-(N-phenethyl-N-propyl)amino-5hydroxytetralin (PPHT), and 2-(N-cyclohexylethyl-N-propyl)amino-5-hydroxytetralin (ZYY-339). ResearchGate. [Link][6]

-

Björk, L., Höök, B. B., Nelson, D. L., Andén, N. E., & Hacksell, U. (1989). Resolved N,N-dialkylated 2-amino-8-hydroxytetralins: stereoselective interactions with 5-HT1A receptors in the brain. Journal of medicinal chemistry, 32(4), 779–783. [Link]

-

Chaurasiya, N. D., Zafar, R., & Singh, S. (2012). 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. Journal of Applied Pharmaceutical Science, 2(10), 184-192. [Link]

-

Kim, D. S., Park, S. J., Kim, C., et al. (2018). 5-HT1A receptor agonist 8-OH-DPAT induces serotonergic behaviors in mice via interaction between PKCδ and p47phox. Neuropharmacology, 141, 227-238. [Link][2]

-

Milligan, G. (2007). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Signal Transduction, 7(1-2), 1-13. [Link]

-

Ramos, A. J., Baiardi, G., & Gonzalez, S. L. (2004). The 5HT1A receptor agonist, 8-OH-DPAT, protects neurons and reduces astroglial reaction after ischemic damage caused by cortical devascularization. Brain research, 1030(2), 201–220. [Link][3]

-

Sharif, N. A., & Whiting, R. L. (1999). The 5-HT(1A)Receptor agonist 8-OH-DPAT lowers intraocular pressure in normotensive NZW rabbits. European journal of pharmacology, 367(2-3), 291–298. [Link][4]

-

Wikipedia contributors. (2023, December 1). 8-OH-DPAT. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link][5]

Sources

- 1. (R)- and (S)-5-hydroxy-2-(dipropylamino)tetralin (5-OH DPAT): assessment of optical purities and dopaminergic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT1A receptor agonist 8-OH-DPAT induces serotonergic behaviors in mice via interaction between PKCδ and p47phox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The 5HT1A receptor agonist, 8-OH-DPAT, protects neurons and reduces astroglial reaction after ischemic damage caused by cortical devascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The 5-HT(1A)Receptor agonist 8-OH-DPAT lowers intraocular pressure in normotensive NZW rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 8-OH-DPAT - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Serotonin Receptor Affinity of 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol

Abstract

This technical guide provides an in-depth analysis of the serotonin (5-HT) receptor affinity profile of the aminotetralin derivative, 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol. Aminotetralins are a well-established class of compounds with significant interactions at monoamine receptors, and understanding their specific receptor affinity is crucial for the development of novel therapeutics, particularly for central nervous system disorders. This document synthesizes available data on the structure-activity relationships (SAR) within the 5-substituted-2-aminotetralin (5-SAT) chemotype to project the binding characteristics of the title compound. Furthermore, it provides detailed, field-proven experimental protocols for determining receptor affinity and discusses the relevant downstream signaling pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in serotonergic drug discovery.

Introduction: The Significance of Aminotetralins in Serotonergic Research

The serotonin system, with its diverse family of at least 14 receptor subtypes, is a cornerstone of modern neuropharmacology.[1] These receptors are implicated in a vast array of physiological and pathological processes, including mood, cognition, sleep, and anxiety.[1] Consequently, they are primary targets for a wide range of pharmaceuticals.

The aminotetralin scaffold represents a privileged structure in the design of ligands for serotonin and other monoamine receptors. The rigidified phenethylamine backbone of the tetralin core allows for specific conformational presentations to the receptor binding pocket. Modifications to the aromatic ring and the amino group have profound effects on both affinity and functional activity, making this a rich area for medicinal chemistry exploration. The compound of interest, this compound, belongs to the class of 5-substituted-2-aminotetralins (5-SATs), which have demonstrated high affinity and selectivity for certain 5-HT receptor subtypes.[1][2]

Serotonin Receptor Affinity Profile of 5-Substituted-2-Aminotetralins

The nature of the substituent at the 5-position of the tetralin ring is a key determinant of binding affinity and selectivity. The stereochemistry at the 2-position is also critical, with the (S)-enantiomer typically conferring significantly higher affinity at 5-HT1A, 5-HT1B, and 5-HT1D receptors compared to the (R)-enantiomer.[1][2]

Table 1: Representative Binding Affinities (Ki, nM) of 5-Substituted-2-Aminotetralin (5-SAT) Analogs at Human 5-HT1 Receptors

| Compound (5-SAT Analog) | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT1F (Ki, nM) | Reference |

| (S)-5-(Phenyl)-N,N-dimethyl-2-aminotetralin | 2.5 | 10 | 1.0 | >1000 | [1] |

| (S)-5-(2'-Fluorophenyl)-N,N-dimethyl-2-aminotetralin | 1.5 | 4.8 | 0.8 | >1000 | [1] |

| (S)-5-(3'-Fluorophenyl)-N,N-dimethyl-2-aminotetralin | 2.0 | 7.5 | 1.2 | >1000 | [1] |

| (S)-5-(4'-Fluorophenyl)-N,N-dimethyl-2-aminotetralin | 3.2 | 12 | 1.8 | >1000 | [1] |

| 8-OH-DPAT (Reference) | 1.0 | 150 | 100 | >1000 | [1][3] |

Note: This table presents data for compounds structurally related to this compound to illustrate the general affinity profile of the 5-SAT class. The affinity of the title compound is expected to be influenced by the electronic and steric properties of the 5-amino and 2-hydroxyl groups.

Based on these SAR trends, it is hypothesized that this compound will also exhibit high affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors. The presence of the polar amino and hydroxyl groups may influence its interaction with specific residues in the receptor binding pockets.

Experimental Protocol: Radioligand Competition Binding Assay

To empirically determine the binding affinity of this compound at serotonin receptors, a radioligand competition binding assay is the gold-standard method. This protocol is designed to be a self-validating system, ensuring the integrity of the results.

3.1. Principle of the Assay

This assay measures the ability of a test compound (the "competitor," i.e., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50, from which the inhibition constant (Ki) can be calculated.

3.2. Materials and Reagents

-

Receptor Source: Cell membranes from a stable cell line expressing the human serotonin receptor subtype of interest (e.g., CHO-K1 or HEK293 cells expressing h5-HT1A).

-

Radioligand: A high-affinity radioligand for the target receptor. For 5-HT1A, 5-HT1B, and 5-HT1D receptors, [³H]5-carboxamidotryptamine ([³H]5-CT) is a suitable choice.[1]

-

Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

-

Non-specific Binding Reagent: A high concentration of a non-radiolabeled ligand that binds to the target receptor (e.g., 10 µM 5-HT).

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Cocktail and Liquid Scintillation Counter .

3.3. Step-by-Step Methodology

-

Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired concentration (e.g., 10-20 µg of protein per well) in ice-cold assay buffer. Homogenize briefly using a Polytron or similar device to ensure a uniform suspension.

-

Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Assay buffer, radioligand, and receptor membranes.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding reagent, and receptor membranes.

-

Competition Binding: A range of concentrations of the test compound, radioligand, and receptor membranes. A typical setup would involve 10-12 concentrations of the test compound, covering a 5-log unit range.

-

-

Incubation: Add the components to the wells in the following order: assay buffer, test compound or non-specific binding reagent, radioligand, and finally the membrane suspension to initiate the binding reaction. The final volume in each well is typically 200 µL.

-

Equilibration: Incubate the plate at room temperature (or 37°C, depending on the receptor) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). This should be determined in preliminary kinetic experiments.

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

3.4. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

For the competition assay, plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

3.5. Causality and Self-Validation

-

Choice of Radioligand: [³H]5-CT is chosen for 5-HT1A/B/D receptors due to its high affinity and agonist nature, which labels the high-affinity state of the receptor.[1]

-

Non-specific Binding: The inclusion of a high concentration of an unlabeled ligand is crucial to define the amount of radioligand that binds to non-receptor components, ensuring that the measured displacement is specific to the target receptor.

-

Protein Concentration: A linear relationship between protein concentration and specific binding should be established in preliminary experiments to ensure the assay is performed under non-depleting ligand conditions.

-

Saturation Binding: To validate the assay system, a saturation binding experiment should be performed with the radioligand to determine its Kd and the receptor density (Bmax) in the membrane preparation. This ensures the integrity of the receptor source.

Diagram 1: Radioligand Competition Binding Assay Workflow

Caption: Workflow for a radioligand competition binding assay.

Downstream Signaling Pathways of Relevant 5-HT Receptors

Based on the SAR of the 5-SAT class, this compound is expected to primarily interact with 5-HT1A receptors. These receptors are classic G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins of the Gαi/o family.[1]

4.1. 5-HT1A Receptor Signaling

Activation of the 5-HT1A receptor by an agonist leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.[1]

-

Gαi/o Pathway: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

-

Gβγ Pathway: The liberated Gβγ dimer can directly modulate the activity of various effector proteins, most notably G protein-coupled inwardly-rectifying potassium (GIRK) channels. Activation of GIRK channels leads to potassium efflux, hyperpolarization of the cell membrane, and a subsequent reduction in neuronal excitability.

Diagram 2: 5-HT1A Receptor Signaling Pathway

Caption: Canonical signaling cascade of the 5-HT1A receptor.

Conclusion and Future Directions

This compound, as a member of the 5-SAT chemotype, is predicted to be a high-affinity ligand for 5-HT1A, 5-HT1B, and 5-HT1D receptors. The precise affinity and selectivity profile must be determined empirically using the robust radioligand binding assay protocols outlined in this guide. Understanding the full pharmacological profile, including functional activity (agonist, antagonist, or partial agonist) and off-target effects, is essential for evaluating its therapeutic potential. Future research should focus on obtaining these empirical data and exploring the functional consequences of receptor activation in relevant cellular and in vivo models. The insights gained from such studies will be invaluable for the rational design of next-generation serotonergic agents.

References

-

Hoyer, D., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience. [Link]

-

Hoyer, D., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. PubMed. [Link]

-

Glennon, R. A. (1999). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology. [Link]

Sources

- 1. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Potential Therapeutic Targets of 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol: A Predictive Analysis and Experimental Framework

An In-Depth Technical Guide

Executive Summary

The aminotetralin scaffold is a cornerstone in medicinal chemistry, serving as the foundation for numerous high-affinity ligands targeting central nervous system (CNS) receptors, particularly dopamine and serotonin subtypes. This guide focuses on a specific, yet sparsely characterized, member of this class: 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol . A comprehensive review of existing literature reveals a notable absence of direct pharmacological data for this specific molecule.

Therefore, this document deviates from a simple recitation of known facts. Instead, it provides a senior scientist’s perspective on how to approach such a novel chemical entity. We will:

-

Conduct a rigorous Structure-Activity Relationship (SAR) analysis by comparing the title compound to its well-characterized analogs to postulate its most probable biological targets.

-

Provide detailed, field-proven experimental workflows for the systematic identification and validation of these predicted targets, transforming this guide into a practical manual for target deconvolution.

-

Explore potential therapeutic applications based on hypothetical, yet plausible, outcomes from the proposed experimental work.

This predictive and methodological approach is designed to empower researchers to unlock the therapeutic potential of novel aminotetralin derivatives.

Structural Analysis and Target Prediction via SAR

The therapeutic action of any molecule is dictated by its structure. The aminotetralin class is a prime example, where subtle changes in the position of hydroxyl groups or the nature of the amine substituent can dramatically shift receptor selectivity and functional activity.

Deconstruction of the Target Molecule

The structure of this compound has two key features that distinguish it from classical dopaminergic and serotonergic aminotetralins:

-

Aromatic Hydroxyl Group at Position 2: The phenol group is located at the C2 position.

-

Primary Amino Group at Position 5: The amine is located on the saturated portion of the fused ring system at the C5 position. This carbon is a chiral center.

Comparative SAR with Classical Aminotetralins

To predict the targets of our lead compound, we must compare it to established ligands:

-

vs. Dopaminergic 2-(Di-n-propylamino)tetralins (DPATs):

-

5-OH-DPAT and 7-OH-DPAT are potent and selective D2-like (D2/D3) receptor agonists.[1] A critical structural feature for this activity is the hydroxyl group at the C5 or C7 position, which is believed to mimic one of the catechol hydroxyls of dopamine itself.

-

Prediction: Our title compound possesses a hydroxyl group at C2. This position is not typically associated with high-affinity dopamine receptor agonism. Therefore, it is unlikely to be a potent, classical D2/D3 agonist in the same vein as 5-OH-DPAT.

-

-

vs. Serotonergic 2-(Di-n-propylamino)tetralins:

-

8-OH-DPAT is the archetypal high-affinity 5-HT1A receptor agonist.[2] Its activity is critically dependent on the hydroxyl group at the C8 position and the dipropylamino group at C2.

-

Prediction: The title compound lacks the key C8 hydroxyl group. Furthermore, studies on 5-substituted-2-aminotetralins (5-SATs) have shown that this scaffold can produce ligands for 5-HT1A and 5-HT7 receptors, but these typically feature more complex substitutions at the C5 position and retain the amine at C2.[2][3] Given the significant structural deviation, it is improbable that this compound is a high-affinity 5-HT1A agonist.

-

Postulate and Forward Path

The unique substitution pattern (2-ol, 5-amino) places this molecule outside the well-defined SAR for classical dopamine and serotonin receptor agonists. While low-affinity interactions are possible, its primary targets may be novel or fall outside these families entirely (e.g., other GPCRs, transporters, or enzymes).

A Practical Guide to Target Deconvolution

For a novel compound with an ambiguous SAR profile, a phased approach from broad screening to specific functional characterization is the industry-standard methodology.

Caption: High-level workflow for CNS drug target discovery.

Phase 1: Broad Target Screening via Radioligand Binding

The first step is to screen the compound against a large panel of known CNS receptors and transporters to identify any significant binding interactions. Radioligand binding is the gold-standard for this purpose, providing quantitative affinity data (Ki values).[4][5]

-

Receptor Preparation:

-

Prepare cell membranes from recombinant cell lines overexpressing the target receptor of interest or from homogenized brain tissue.[6]

-

Perform a protein concentration assay (e.g., BCA assay) to normalize the amount of receptor used in each well.

-

-

Assay Setup:

-

Assays are typically performed in a 96-well plate format.[6]

-

Total Binding Wells: Add receptor membranes, assay buffer, and a known concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) at or below its Kd.

-

Non-Specific Binding (NSB) Wells: Add the same components as Total Binding, plus a high concentration of a known, non-labeled competitor (e.g., unlabeled Haloperidol) to saturate the receptors.

-

Test Compound Wells: Add receptor membranes, buffer, radioligand, and serial dilutions of this compound.

-

-

Incubation & Filtration:

-

Incubate the plates to allow the binding reaction to reach equilibrium. Incubation time and temperature must be optimized for each receptor target.[7]

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C). This separates the receptor-bound radioligand from the unbound radioligand in the solution.[7]

-

Wash the filters several times with ice-cold buffer to minimize non-specific binding.

-

-

Detection & Analysis:

-

Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percent specific binding against the log concentration of the test compound.

-

Use non-linear regression (e.g., one-site fit) to determine the IC₅₀ value.

-

Convert the IC₅₀ to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

-

The compound should be screened against a panel of targets commonly implicated in CNS disorders. The table below shows a recommended panel and hypothetical results that would guide the next phase of research.

| Target Family | Receptor/Transporter | Hypothetical Ki (nM) for this compound | Interpretation |

| Dopamine | D₁ | > 10,000 | No significant affinity |

| D₂ | 85 | Primary Hit | |

| D₃ | 120 | Significant affinity | |

| D₄ | 2,500 | Weak affinity | |

| DAT | > 10,000 | No transporter activity | |

| Serotonin | 5-HT₁ₐ | 950 | Secondary/Weak Hit |

| 5-HT₂ₐ | 1,800 | Weak affinity | |

| 5-HT₇ | > 10,000 | No significant affinity | |

| SERT | > 10,000 | No transporter activity | |

| Adrenergic | α₁ | 3,200 | Weak affinity |

| α₂ | 1,500 | Weak affinity |

In this hypothetical scenario, the compound is identified as a moderately potent ligand for D₂ and D₃ receptors, with weaker affinity for the 5-HT₁ₐ receptor.

Phase 2: Functional Characterization

Binding affinity does not reveal the functional consequence of the interaction. The next crucial step is to determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (promotes an inactive state). For many dopamine and serotonin receptors, this can be determined by measuring their effect on the second messenger cyclic AMP (cAMP).[8]

-

Background: D₂/D₃ receptors are Gᵢ-coupled, meaning their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP.[9][10] 5-HT₁ₐ receptors are also primarily Gᵢ-coupled.[11][12] In contrast, Gₛ-coupled receptors (like D₁ or 5-HT₇) stimulate adenylyl cyclase and increase cAMP.

-

Cell Culture: Use a recombinant cell line (e.g., HEK293 or CHO) stably expressing the human D₂ receptor.

-

Assay Setup (Gᵢ Agonist Mode):

-

Plate the cells in a 384-well plate.

-

Add a cAMP-stimulating agent like Forskolin to all wells. This artificially raises the basal cAMP level, creating a window to measure inhibition.

-

Add serial dilutions of the test compound to the appropriate wells. Include a known D₂ agonist (e.g., Quinpirole) as a positive control.

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for receptor signaling and cAMP modulation.

-

Detection:

-

Lyse the cells and use a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based) to measure the concentration of cAMP.[13] These kits typically use antibodies to detect cAMP, and the resulting signal is inversely proportional to the amount of cAMP in the sample.

-

-

Data Analysis:

-

Plot the assay signal against the log concentration of the test compound.

-

Fit the data with a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximum effect relative to a full agonist). An Eₘₐₓ near 100% indicates a full agonist, while a lower Eₘₐₓ indicates a partial agonist.

-

Caption: Signaling principle for Gᵢ- and Gₛ-coupled receptors.

Hypothetical Target Profiles & Therapeutic Implications

Based on the outcomes of the experimental workflow, we can build a target profile and explore its therapeutic relevance.

Scenario A: Selective D₂/D₃ Partial Agonist

-

Profile: The compound shows moderate affinity (Ki = 85 nM at D₂) and acts as a partial agonist (Eₘₐₓ ≈ 50-60%) with little activity at other receptors.

-

Downstream Signaling: As a partial agonist, it would partially inhibit adenylyl cyclase. Importantly, D2 receptor activation can also trigger β-arrestin-independent signaling, such as the phosphorylation of MAPK and CREB, which are involved in regulating gene expression and neuronal plasticity.[14]

-

Therapeutic Potential:

-

Parkinson's Disease: Dopamine agonists are a mainstay treatment for the motor symptoms of Parkinson's disease.[15][16] Partial agonists may offer a "smoothing" of dopaminergic tone, potentially reducing the risk of side effects like dyskinesia and impulse control disorders seen with full agonists.[17]

-

Restless Legs Syndrome (RLS): D2/D3 agonists are first-line therapy for RLS.[18]

-

Schizophrenia (as an adjunct): Partial D2 agonism is the mechanism of action for atypical antipsychotics like aripiprazole, which can stabilize dopamine signaling—reducing it in hyperdopaminergic states and increasing it in hypodopaminergic states.

-

Caption: Simplified D₂ receptor downstream signaling cascade.

Scenario B: Multi-Target D₂ Antagonist / 5-HT₁ₐ Partial Agonist

-

Profile: Functional assays reveal the compound is a D₂ antagonist (blocks dopamine's effect) and a 5-HT₁ₐ partial agonist.

-

Therapeutic Potential:

-

Schizophrenia & Bipolar Disorder: This "atypical antipsychotic" profile is highly desirable. D₂ antagonism is key for treating positive symptoms (psychosis), while 5-HT₁ₐ partial agonism is believed to improve negative symptoms (e.g., apathy, anhedonia) and cognitive deficits, and reduce the risk of extrapyramidal side effects.[19][20][21]

-

Treatment-Resistant Depression: Augmenting standard antidepressants with drugs possessing this profile is a clinically validated strategy.[22]

-

Conclusion

While direct pharmacological data for This compound is not currently in the public domain, its unique structure within the valuable aminotetralin class makes it a compelling candidate for investigation. A predictive analysis based on structure-activity relationships suggests it is unlikely to be a classical, high-affinity agonist at dopamine or serotonin receptors in the same manner as its famous relatives like 5-OH-DPAT or 8-OH-DPAT.

The true potential of this compound can only be unlocked through a rigorous, unbiased experimental investigation. This guide provides the strategic framework and detailed protocols—from broad binding screens to specific functional assays—necessary to systematically de-orphanize this molecule. The hypothetical outcomes illustrate that novel substitution patterns on proven scaffolds can lead to unique pharmacological profiles with significant therapeutic potential in complex CNS disorders, from Parkinson's disease to schizophrenia. The path forward requires the execution of this well-defined discovery cascade.

References

- Roth, B. L., et al. (2017). Molecular and Behavioral Pharmacology of Novel 2-Aminotetralin Derivatives Targeting Serotonin G Protein-Coupled Receptors.

- Seiler, M. P., et al. (1991). Structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin derivatives with functionalized N-alkyl substituents. Journal of Medicinal Chemistry.

- Celada, P., et al. (2004). The therapeutic role of 5-HT1A and 5-HT2A receptors in depression.

- McDermed, J. D., et al. (1979). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry.

- Raymond, J. R., et al. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. The Serotonin Receptors: From Molecular Pharmacology to Human Therapeutics.

- Goonetilleke, L. A., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. Journal of Medicinal Chemistry.

- Horn, A. S. (1983). Structure activity relationships of presynaptic dopamine receptor agonists. PubMed.

- Patel, T., & Tadi, P. (2023). Dopamine Agonists.

- Harding, W. W. (2015). GPCR-radioligand binding assays. Methods in Molecular Biology.

- R&D Systems.

- Roundtree, I., & An, D. (2023). Biochemistry, Dopamine Receptors.

- Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.

- Goonetilleke, L. A., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists.

- PerkinElmer, Inc. Functional GPCR studies using AlphaScreen cAMP detection kit. Revvity.

- Ko, M. J., et al. (2009). Therapeutic Role of 5‐HT1A Receptors in The Treatment of Schizophrenia and Parkinson's Disease. Expert Opinion on Therapeutic Targets.

- Wikipedia. (2024). Dopamine agonist. Wikipedia.

- Adaya, L., et al. (2014). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in Cellular Neuroscience.

- Basagni, F., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry.

- Polter, A. M., & Li, X. (2010). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. The Journal of Neuroscience.

- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

- Yan, Z., et al. (2001). D2 dopamine receptors induce mitogen-activated protein kinase and cAMP response element-binding protein phosphorylation in neurons.

- Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry.

- Cisbio. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). PerkinElmer, Inc.

- Menon, G., & De, A. U. (1983). Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake. PubMed.

- Wikipedia. (2024). 5-HT1A receptor. Wikipedia.

- ResearchGate. (n.d.). cAMP signaling pathways. Serotonin receptors 5-HT 1 and 5-HT 5 interact....

- Wikström, H., et al. (1985). Resolved Monophenolic 2-aminotetralins and 1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinolines: Structural and Stereochemical Considerations for Centrally Acting Pre- And Postsynaptic Dopamine-Receptor Agonists. Journal of Medicinal Chemistry.

- Revvity. (2024). Cell preparation: a key step for successful cAMP assays. Revvity.

- Patsnap. (2024). D2 receptor agonists: What They Are and How to Stay Updated on the Latest Research.

- Patsnap. (2024). Understanding 5-HT1A receptor agonists and Methods to Keep Abreast of Their Recent Developments.

- Goonetilleke, L. A., et al. (2023). Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. ACS Chemical Neuroscience.

- Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery.

- QIAGEN. (n.d.). Dopamine-DARPP32 Feedback in cAMP Signaling. QIAGEN GeneGlobe.

- Kanehisa Laboratories. (2024).

- Garcia-Ruiz, S., et al. (2023).

- van der Vliet, B. J., et al. (2010). Novel 2-Aminotetralin and 3-AminoChroman Derivatives as Selective Serotonin 5-HT7 Receptor Agonists and Antagonists. Journal of Medicinal Chemistry.

- Luedtke, R. R., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines. Journal of Medicinal Chemistry.

- Adermark, L., et al. (2008). D2 Dopamine Receptor Activation Facilitates Endocannabinoid-Mediated Long-Term Synaptic Depression of GABAergic Synaptic Transmission in Midbrain Dopamine Neurons via cAMP-Protein Kinase A Signaling. Journal of Neuroscience.

- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.

- Psychopharmacology Institute. (2014). 5-HT1A Receptors in Psychopharmacology. Psychopharmacology Institute.

- Ciana, A., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology.

- JoVE. (2022).

- Wikipedia. (2024). DOx. Wikipedia.

Sources

- 1. Resolved monophenolic 2-aminotetralins and 1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinolines: structural and stereochemical considerations for centrally acting pre- and postsynaptic dopamine-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular and Behavioral Pharmacology of Novel 2-Aminotetralin Derivatives Targeting Serotonin G Protein-Coupled Receptors - ProQuest [proquest.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. resources.revvity.com [resources.revvity.com]

- 9. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. jneurosci.org [jneurosci.org]

- 11. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 13. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Dopamine agonist - Wikipedia [en.wikipedia.org]

- 17. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. D2 receptor agonists: What They Are and How to Stay Updated on the Latest Research [synapse.patsnap.com]

- 19. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Therapeutic Role of 5‐HT1A Receptors in The Treatment of Schizophrenia and Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 22. 5-HT1A receptor - Wikipedia [en.wikipedia.org]

5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol derivatives and analogs

An In-Depth Technical Guide to 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol Derivatives and Analogs

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The aminotetralin scaffold represents a cornerstone in modern medicinal chemistry, particularly in the pursuit of selective and potent ligands for monoamine G-protein coupled receptors (GPCRs). This guide focuses on the this compound core structure and its key analogs, which are privileged frameworks for interacting with dopamine and serotonin receptor subtypes. We will dissect the intricate structure-activity relationships (SAR), explore established synthetic pathways, and detail the pharmacological mechanisms that underpin their therapeutic potential. This document serves as a technical resource, providing not only a comprehensive overview but also actionable experimental protocols and field-proven insights to guide future research and development in this critical area of neuropharmacology.

The Aminotetralin Scaffold: A Privileged Structure in Neuropharmacology

The 5,6,7,8-tetrahydronaphthalene ring system, commonly known as tetralin, provides a rigid, three-dimensional conformation that effectively mimics the spatial arrangement of key pharmacophoric elements of endogenous neurotransmitters like dopamine and serotonin. The incorporation of an amino group and a phenolic hydroxyl group creates the aminotetralin scaffold, a pharmacophore that has proven exceptionally fruitful for targeting their respective receptors.

While various isomers exist, this guide centers on the 5-amino-2-ol substitution pattern and its closely related, more extensively studied analogs, such as the 2-amino-5-hydroxy and 2-amino-8-hydroxy derivatives. These compounds often exhibit high affinity for dopamine D2-like receptors and serotonin 5-HT1A receptors, making them valuable tools for dissecting neurological pathways and potential starting points for therapeutics aimed at treating a range of CNS disorders, including Parkinson's disease, schizophrenia, and depression.[1][2][3]

Core Pharmacology and Mechanism of Action

The primary molecular targets for this class of compounds are Gi/o-coupled receptors, which play inhibitory roles in neuronal signaling.

-

Dopamine D2 Receptors (D2R): D2Rs are critical targets in the treatment of schizophrenia and Parkinson's disease.[1] As presynaptic autoreceptors, they inhibit dopamine synthesis and release, while postsynaptic D2Rs modulate motor control, motivation, and reward.[1][3] Aminotetralin derivatives can act as potent agonists at these receptors.[4]

-

Serotonin 5-HT1A Receptors: These receptors are widely distributed in the brain.[2] Presynaptic 5-HT1A autoreceptors in the raphe nuclei inhibit the firing of serotonergic neurons, while postsynaptic receptors in regions like the hippocampus and cortex are implicated in mood and anxiety.[2] Many aminotetralin analogs, most famously 8-hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT), are potent 5-HT1A agonists.[5][6]

Activation of these Gi/o-coupled receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.

Caption: Canonical Gi/o signaling pathway activated by aminotetralin agonists.

Structure-Activity Relationships (SAR): The Key to Selectivity and Potency

The pharmacological profile of aminotetralin derivatives is exquisitely sensitive to their structural modifications. Understanding these relationships is paramount for rational drug design.

-

N-Substitution on the Amino Group: The nature of the substituents on the nitrogen atom profoundly influences both potency and receptor selectivity.

-

Small alkyl groups, such as N,N-dipropyl, are often optimal for high affinity at both D2 and 5-HT1A receptors, as seen in the classic compound 8-OH-DPAT.[6]

-

Larger, bulkier N-alkyl substituents can be accommodated by an accessory binding site on the dopamine receptor, leading to potent dopaminergic agonists.[4]

-

The stereochemistry is crucial; for many 2-amino-8-hydroxy derivatives, the (R)-enantiomer is the more potent 5-HT1A agonist.[7][8]

-

-

Position and Nature of the Hydroxyl Group: The position of the phenolic -OH group is a primary determinant of the dopamine vs. serotonin receptor activity profile.

-

5-OH derivatives: Tend to show high affinity for dopamine receptors.[4]

-

8-OH derivatives: Are often potent and selective 5-HT1A receptor agonists.[6]

-

The presence of an oxygen-containing substituent (like hydroxyl or methoxy) is not an absolute requirement for 5-HT1A binding, but it often enhances affinity.[6]

-

-

Ring Substituents: Modifications on the aromatic or saturated portions of the tetralin core can fine-tune the electronic and steric properties of the molecule, impacting receptor interaction and pharmacokinetic properties.

Table 1: SAR Summary for Aminotetralin Derivatives

| Modification Site | Structural Change | Impact on Pharmacology | Rationale / Causality |

| Amino Group (C5/C2) | N,N-di-n-propyl | Often confers high potency at D2 and 5-HT1A receptors. | Balances lipophilicity and steric fit within the receptor's amine binding pocket. |

| N-phenylalkyl | Maintains high 5-HT1A affinity, demonstrating tolerance for larger groups.[6] | Probes accessory binding regions, potentially increasing subtype selectivity. | |

| Stereochemistry (e.g., at C2) | Enantiomers can have significantly different potencies (e.g., >10-fold).[7] | The chiral center dictates the precise 3D orientation of substituents relative to receptor microdomains. | |

| Hydroxyl Group | Position 5 (-OH) | Generally favors high affinity for dopamine D2 receptors.[4] | Mimics the catechol structure of dopamine, allowing for key hydrogen bonding interactions in the D2R binding site. |

| Position 8 (-OH) | Strongly favors high affinity for serotonin 5-HT1A receptors.[6] | The specific location of the hydrogen bond donor is critical for engaging with key residues (e.g., serine, threonine) in the 5-HT1A binding pocket. |

Synthetic Strategies and Methodologies

The synthesis of aminotetralin derivatives typically involves multi-step sequences starting from commercially available substituted naphthalenes or benzenes. A common and versatile approach is the construction of a functionalized tetralone intermediate, which can then be elaborated to introduce the required amino group.

Sources

- 1. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole | MDPI [mdpi.com]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin derivatives with functionalized N-alkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Resolved N,N-dialkylated 2-amino-8-hydroxytetralins: stereoselective interactions with 5-HT1A receptors in the brain [pubmed.ncbi.nlm.nih.gov]

- 8. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol: An Application Guide for Medicinal Chemistry and Drug Discovery

Introduction: The Significance of the Aminotetralin Scaffold

The 5-amino-5,6,7,8-tetrahydronaphthalen-2-ol scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, partially saturated bicyclic system, combined with the precise positioning of amino and hydroxyl functional groups, allows for specific interactions with various biological targets. This guide provides a comprehensive, field-tested protocol for the synthesis of this valuable building block, intended for researchers and professionals in drug development. We will delve into a robust and reproducible two-step synthetic sequence, elucidating the chemical principles that underpin each experimental choice.

Retrosynthetic Analysis and Strategy

A logical and efficient synthetic approach to this compound commences with a commercially available and structurally related precursor. Our chosen strategy involves a two-step sequence starting from 6-methoxy-1-tetralone:

-

Reductive Amination: Introduction of the crucial amino group at the C5 position via a one-pot reductive amination of the ketonic carbonyl of 6-methoxy-1-tetralone.

-

Demethylation: Cleavage of the methoxy ether to unveil the desired phenolic hydroxyl group, yielding the final product.

This approach is advantageous due to the accessibility of the starting material and the high-yield, well-established nature of the chosen reactions.

Visualizing the Synthetic Pathway

Caption: Synthetic workflow for this compound.

Part 1: Reductive Amination of 6-Methoxy-1-tetralone

Scientific Rationale

Reductive amination is a cornerstone of amine synthesis, offering a controlled and efficient method for the conversion of carbonyls to amines.[1][2] This one-pot reaction proceeds through the in-situ formation of an iminium ion intermediate, which is subsequently reduced by a mild reducing agent. Sodium cyanoborohydride (NaBH₃CN) is the reagent of choice for this transformation due to its chemoselectivity; it readily reduces the protonated imine but is slow to react with the starting ketone, thus minimizing the formation of the corresponding alcohol byproduct.[2] The reaction is typically carried out under mildly acidic conditions to facilitate imine formation.

Experimental Protocol

Materials:

| Reagent/Solvent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| 6-Methoxy-1-tetralone | C₁₁H₁₂O₂ | 176.21 | 5.00 g | 28.4 |

| Ammonium Chloride | NH₄Cl | 53.49 | 15.1 g | 283 |

| Sodium Cyanoborohydride | NaBH₃CN | 62.84 | 2.67 g | 42.5 |

| Methanol (anhydrous) | CH₃OH | 32.04 | 150 mL | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |

| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | - | As needed | - |

| Brine | NaCl (aq) | - | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-methoxy-1-tetralone (5.00 g, 28.4 mmol) and anhydrous methanol (150 mL). Stir until the starting material is fully dissolved.

-

Add ammonium chloride (15.1 g, 283 mmol) to the solution.

-

In a separate container, carefully dissolve sodium cyanoborohydride (2.67 g, 42.5 mmol) in a minimal amount of methanol and add it dropwise to the reaction mixture over 10 minutes.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 1:1 Hexanes:Ethyl Acetate).

-

Upon completion, carefully quench the reaction by the slow addition of water (50 mL).

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Partition the residue between dichloromethane (100 mL) and saturated sodium bicarbonate solution (100 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-amino-6-methoxy-5,6,7,8-tetrahydronaphthalene.

-

The crude product can be purified by column chromatography on silica gel (gradient elution with hexanes and ethyl acetate) to afford the pure product.

Part 2: Demethylation of 5-Amino-6-methoxy-5,6,7,8-tetrahydronaphthalene

Scientific Rationale

The cleavage of aryl methyl ethers is a common transformation in the synthesis of phenolic compounds. Boron tribromide (BBr₃) is a powerful and widely used reagent for this purpose.[3][4] The mechanism involves the formation of a Lewis acid-base adduct between the lone pair of the ether oxygen and the boron atom, followed by a nucleophilic attack of the bromide ion on the methyl group, leading to the cleavage of the C-O bond.[5] This reaction is typically performed in an inert solvent like dichloromethane at low temperatures to control its reactivity.

Experimental Protocol

Materials:

| Reagent/Solvent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| 5-Amino-6-methoxy-5,6,7,8-tetrahydronaphthalene | C₁₁H₁₅NO | 177.24 | 3.00 g | 16.9 |

| Boron Tribromide (1M in DCM) | BBr₃ | 250.52 | 50.7 mL | 50.7 |

| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 100 mL | - |

| Methanol | CH₃OH | 32.04 | As needed | - |

| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | - | As needed | - |

| Water (deionized) | H₂O | 18.02 | As needed | - |

Procedure:

-

To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-amino-6-methoxy-5,6,7,8-tetrahydronaphthalene (3.00 g, 16.9 mmol) and anhydrous dichloromethane (100 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1M solution of boron tribromide in dichloromethane (50.7 mL, 50.7 mmol) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly adding methanol (20 mL) at 0 °C to decompose the excess BBr₃.

-

Add saturated sodium bicarbonate solution until the pH of the aqueous layer is neutral or slightly basic.

-

Separate the layers and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with water (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected Spectroscopic Data |

| This compound | C₁₀H₁₃NO | 163.22 | Off-white to pale yellow solid | ¹H NMR: Aromatic protons (6-7 ppm), benzylic proton (approx. 4 ppm), aliphatic protons (1.5-3 ppm). ¹³C NMR: Aromatic carbons (110-160 ppm), benzylic carbon (approx. 50 ppm), aliphatic carbons (20-40 ppm). MS (ESI): m/z 164.1 [M+H]⁺. |

Safety and Handling Precautions

-

Boron Tribromide (BBr₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Sodium Cyanoborohydride (NaBH₃CN): Toxic. Avoid inhalation and contact with skin. Quench reactions carefully as it can release hydrogen cyanide gas upon contact with strong acids.

-

Dichloromethane (DCM): A suspected carcinogen. Handle in a fume hood.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By understanding the underlying chemical principles of each step, researchers can confidently execute this synthesis and adapt it for the preparation of related analogs. The final product serves as a versatile intermediate for the development of novel therapeutics, and this protocol is intended to empower scientists in their drug discovery endeavors.

References

-

Organic Chemistry Portal. Reductive Amination. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

IUPAC. Nomenclature of Organic Chemistry. [Link]

-

Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [Link]

-

Organic Syntheses. 3,3'-dihydroxybiphenyl. [Link]

-

Chemistry LibreTexts. Reductive Amination. [Link]

-

University of Calgary. How to name organic compounds using the IUPAC rules. [Link]

-

Organic Chemistry Portal. Sodium cyanoborohydride. [Link]

-

Journal of Organic Chemistry and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

-

ResearchGate. Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]

-

National Center for Biotechnology Information. Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl). [Link]

-

Chem-Station. O-Demethylation. [Link]

-

National Center for Biotechnology Information. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. [Link]

-

ResearchGate. Novel Transformation of Methoxy Tetralones During Demethylation with Boron Trifluoride Etherate and Acetic Anhydride. [Link]

-

National Center for Biotechnology Information. 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate. [Link]

-

Michigan State University. Nomenclature Examples. [Link]

-

National Center for Biotechnology Information. 2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. [Link]

Sources

Enantioselective Synthesis of 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol: An Application Note and Protocol

Introduction: The Significance of Chiral Aminotetralins

The 5-amino-5,6,7,8-tetrahydronaphthalen-2-ol scaffold and its derivatives are privileged structures in medicinal chemistry and pharmacology. The precise spatial arrangement of the amino and hydroxyl groups, dictated by the stereochemistry at the C5 position, is crucial for their biological activity. These chiral amines often exhibit stereospecific interactions with biological targets such as G protein-coupled receptors (GPCRs), ion channels, and enzymes. Consequently, the development of robust and efficient methods for their enantioselective synthesis is of paramount importance for the discovery and development of novel therapeutics. This application note provides a detailed protocol for the enantioselective synthesis of this compound, focusing on a biocatalytic approach that offers high enantioselectivity and operates under mild, environmentally benign conditions. Reductive amination, a powerful transformation for the synthesis of amines, is a key strategy, and the use of biocatalysts like imine reductases (IREDs) has emerged as a highly selective and sustainable method for achieving chirality.[1]

Strategic Approach: Biocatalytic Asymmetric Reductive Amination

The cornerstone of this protocol is the asymmetric reductive amination of the prochiral ketone, 6-hydroxy-1-tetralone. This one-pot reaction combines the ketone with an amine source in the presence of an imine reductase (IRED) and a cofactor regeneration system. IREDs are enzymes that catalyze the stereoselective reduction of imines to chiral amines.[2][3] This biocatalytic approach is favored over traditional chemical methods for several reasons:

-

High Enantioselectivity: IREDs can exhibit exquisite control over the stereochemical outcome, often yielding products with very high enantiomeric excess (ee).

-

Mild Reaction Conditions: Enzymatic reactions are typically performed in aqueous buffer systems at or near ambient temperature and neutral pH, which enhances functional group tolerance and reduces the risk of side reactions.

-

Sustainability: Biocatalysis is a green chemistry technology that avoids the use of heavy metal catalysts and harsh reagents.[1]

The overall synthetic workflow is depicted below:

Figure 1: Proposed workflow for the enantioselective synthesis and analysis of this compound.

Experimental Protocols

Part 1: Synthesis of the Precursor Ketone (6-hydroxy-1-tetralone)

While 6-hydroxy-1-tetralone is commercially available, this section details its synthesis from the more common starting material, 6-methoxy-1-tetralone, for completeness.[4][5] 6-methoxy-1-tetralone itself can be synthesized from anisole.[6][7]

Materials:

| Reagent/Solvent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |

| 6-methoxy-1-tetralone | 176.21 | 10 | 1.76 g |

| Boron tribromide (BBr₃) | 250.52 | 12 | 1.2 mL (1M in DCM) |

| Dichloromethane (DCM) | 84.93 | - | 50 mL |

| Saturated NaHCO₃ solution | - | - | 2 x 20 mL |

| Brine | - | - | 20 mL |

| Anhydrous MgSO₄ | 120.37 | - | ~2 g |

Procedure:

-

Dissolve 6-methoxy-1-tetralone (1.76 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add boron tribromide (12 mL of a 1 M solution in DCM, 12 mmol) dropwise to the stirred solution. The reaction is exothermic, and a color change is typically observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 6-hydroxy-1-tetralone by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure product.

Part 2: Enantioselective Reductive Amination

This protocol utilizes a commercially available imine reductase (IRED) screening kit to identify the optimal enzyme and can be scaled up once the best candidate is found. A glucose dehydrogenase (GDH) is used for the in-situ regeneration of the NADPH cofactor.

Materials:

| Reagent/Component | Concentration/Amount | Purpose |

| 6-hydroxy-1-tetralone | 10 mM | Substrate |

| Imine Reductase (IRED) | As per manufacturer's recommendation | Biocatalyst |

| NADP⁺ | 1 mM | Cofactor |

| Glucose Dehydrogenase (GDH) | 1 mg/mL | Cofactor regeneration |

| D-Glucose | 100 mM | Co-substrate for regeneration |

| Ammonium chloride (NH₄Cl) | 1 M | Amine source |

| Potassium phosphate buffer | 100 mM, pH 8.5 | Reaction medium |